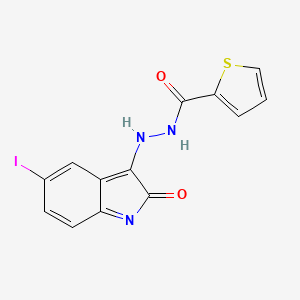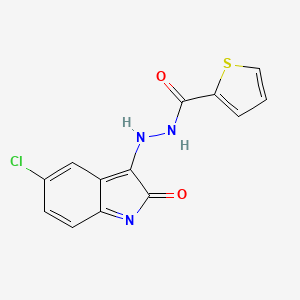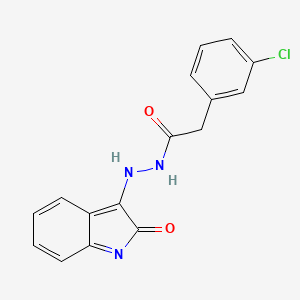![molecular formula C16H18N2O5 B7827827 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7827827.png)
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-methoxy-2-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(4-methoxy-2-nitroanilino)methylene]malonate
- 4-Methoxy-2-nitroaniline
Uniqueness
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring with a methoxy and nitro group This structure imparts specific chemical and biological properties that are not found in similar compounds
Properties
IUPAC Name |
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2)7-14(19)11(15(20)8-16)9-17-12-5-4-10(23-3)6-13(12)18(21)22/h4-6,9,17H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUXWTVPMUFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B7827748.png)
![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B7827761.png)
![2-[4-[(2-oxoindol-3-yl)amino]phenyl]acetonitrile](/img/structure/B7827763.png)


![(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827772.png)
![(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827774.png)
![(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827775.png)
![2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827781.png)
![N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7827784.png)

![4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid](/img/structure/B7827802.png)
![2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827814.png)
